molecular formula C11H11NO2 B2878100 7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-23-8

7-ethyl-1H-indole-2-carboxylic Acid

Cat. No. B2878100
CAS RN: 383132-23-8
M. Wt: 189.214
InChI Key: LWSBDGLASRGBIM-UHFFFAOYSA-N
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Description

“7-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . The molecular formula of this compound is C11H11NO2 and it has a molecular weight of 189.2105 . It is also known by other names such as Ethyl indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a focus of many researchers due to their potential biological properties . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been used as reactants in various chemical reactions. For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 189.2105 and its molecular formula of C11H11NO2 .

Scientific Research Applications

Electrocatalysis and Material Science

Research on carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex has shown promising applications as a non-precious oxygen reduction catalyst. This study highlights the role of copper ions and carbon modification in enhancing electrochemical stability and charge transfer kinetics, suggesting potential applications in fuel cells and batteries (Yu et al., 2014).

Organic Synthesis

In the domain of organic synthesis, indole derivatives have been synthesized through various catalytic systems. For example, InBr3-promoted approaches to polysubstituted indoles from 2-ethynylanilines demonstrate the versatility of indole compounds in synthesizing bioactive molecules, which could imply applications in drug discovery and medicinal chemistry (Sakai et al., 2008).

Supercapacitor Electrodes

The effect of substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group has been investigated, revealing that such compounds can significantly impact the electrochemical properties of polymer nanowires. This research suggests applications in designing high-performance supercapacitors (Ma et al., 2015).

Plant Biology and Stress Mitigation

Studies on auxin-induced ethylene, involving compounds structurally related to indole-3-acetic acid, have explored the biochemical pathways triggering abscisic acid biosynthesis and growth inhibition in plants. This research has implications for understanding plant growth regulation and developing strategies for agricultural productivity under stress conditions (Hansen & Grossmann, 2000).

Bioethanol Production

Research on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria ameliorates the biomass characters of Panicum maximum Jacq. under drought and salt stress, focusing on bioethanol production. This highlights the potential of indole and carboxylic acid derivatives in enhancing biofuel production efficiency through biotechnological interventions (Tiwari et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water .

Future Directions

The future directions for “7-ethyl-1H-indole-2-carboxylic Acid” and other indole derivatives include further studies on their synthesis and biological evaluation due to their potential biological properties . There is also interest in the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation .

properties

IUPAC Name

7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSBDGLASRGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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